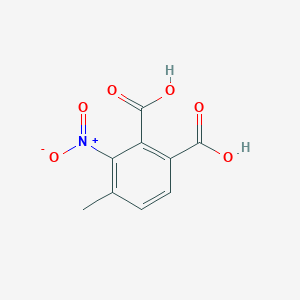![molecular formula C19H16N2O3 B13983646 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with naphthyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and naphthyridine derivatives, which can have different pharmacological and chemical properties.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-Tetrahydro-6H-benzo[c]chromen-3-yl: Similar in structure but lacks the quinoline moiety.
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles: Contains an indole ring instead of quinoline.
7,8,9,10-Tetrahydro-3H,5H-benzo[d]pyrrolo[1,2-c][1,2,3]triazoles: Features a triazole ring instead of naphthyridine.
Uniqueness
The uniqueness of 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one lies in its combined quinoline and naphthyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2-[1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3 |
Clave InChI |
ZDVZXGKOLIOHEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)


![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)






